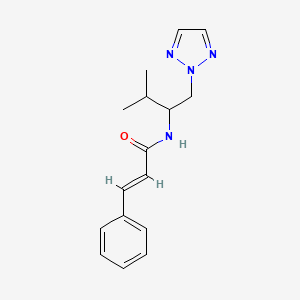

N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)cinnamamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1,2,3-Triazoles are nitrogenous heterocyclic compounds that contain two carbon and three nitrogen atoms in a five-membered aromatic azole chain . They are readily capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .

Synthesis Analysis

The synthesis of 1,2,3-triazoles often involves a Cu (I) catalyzed [3+2] dipolar cycloaddition between N-substituted (prop-2-yn-1-yl)amines and benzyl 2-azidoacetates .

Molecular Structure Analysis

The 1,2,3-triazole nucleus is present as a central structural component in a number of drug classes . It has a significant chelating activity due to the presence of unpaired electrons on the nitrogen atom, which also enhances its biological spectrum .

Chemical Reactions Analysis

1,2,3-Triazoles are highly stable against metabolic degradation, and they have the ability to engage in hydrogen bonding, and active involvement in dipole-dipole and π-stacking interactions .

Physical and Chemical Properties Analysis

1,2,3-Triazoles have high chemical stability, strong dipole moment, and the ability to engage in hydrogen bonding .

Scientific Research Applications

Bi-triazole Precursors :

- A study by Hajib et al. (2022) synthesized a new bi-triazole precursor, which is structurally similar to N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)cinnamamide. This precursor was synthesized from 2-amino-2-ethyl-1,3-propanediol with an overall yield of 80% and characterized using NMR, IR spectroscopy, and elemental analysis (Hajib et al., 2022).

Anticonvulsant Activity :

- Cinnamamide derivatives, similar to the compound , have been found to possess anticonvulsant activity due to key pharmacophore elements in their structures. Żesławska et al. (2018) analyzed the crystal structures of three new cinnamamide derivatives to propose a pharmacophore model for these compounds (Żesławska et al., 2018).

Antimycobacterial Agents :

- Kakwani et al. (2011) designed novel N-(3-aryl-1,2,4-triazol-5-yl) cinnamamide derivatives as potential antimycobacterial agents, using the Topliss operational method for potency optimization. The synthesized compounds showed antimycobacterial activity against Mycobacterium tuberculosis (Kakwani et al., 2011).

Antimicrotubule Agents in Cancer Therapy :

- A study by Stefely et al. (2010) synthesized a series of N-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)arylamides, using copper-catalyzed azide-alkyne cycloaddition. These compounds were effective inhibitors of cancer cell growth, demonstrating the potential of similar triazole derivatives in cancer therapy (Stefely et al., 2010).

Antitubercular Activity :

- Patel and Telvekar (2014) reported the design, synthesis, and evaluation of N-[4-(piperazin-1-yl)phenyl]cinnamamide derivatives for antitubercular activity against Mycobacterium tuberculosis. This study highlights the potential of cinnamamide derivatives in antitubercular applications (Patel & Telvekar, 2014).

Antifungal Activity :

- A research by Tasaka et al. (1995) synthesized (2R,3R)-3-azolyl-2-(substituted phenyl)-1-(1H-1,2,4-triazol-1-yl)-2-butanols, showing strong antifungal effects against Candida albicans. This indicates the potential antifungal application of triazole derivatives (Tasaka et al., 1995).

Cytotoxicity and Anticancer Properties :

- Purohit et al. (2011) explored the synthesis of Bis‐1,3,4‐oxadiazoles and Bis‐pyrazoles derived from 1,4‐Bis[5‐thio‐4‐substituted‐1,2,4‐triazol‐3‐Yl]‐butane, exhibiting in‐vitro cytotoxicity against various cancer cell lines. DNA binding studies suggested their potential in cancer therapeutics (Purohit et al., 2011).

Mechanism of Action

Target of Action

Compounds with a 1,2,3-triazole core have been found to interact with a variety of enzymes and receptors .

Mode of Action

1,2,3-triazoles are known for their high chemical stability, aromatic character, strong dipole moment, and hydrogen bonding ability . These features make the substituted 1,2,3-triazole motif structurally resembling to the amide bond, mimicking an E or a Z amide bond .

Biochemical Pathways

1,2,3-triazoles have been found to have broad applications in drug discovery, organic synthesis, polymer chemistry, supramolecular chemistry, bioconjugation, chemical biology, fluorescent imaging, and materials science .

Pharmacokinetics

Compounds with a 1,2,3-triazole core are generally known for their high chemical stability , which could potentially influence their pharmacokinetic properties.

Result of Action

Compounds with a 1,2,3-triazole core have been found to exhibit a variety of biological activities .

Action Environment

1,2,3-triazoles are generally known for their high chemical stability , which suggests that they may be relatively resistant to environmental factors.

Safety and Hazards

Future Directions

Given the versatile biological activities of 1,2,3-triazoles, there is significant interest in the development of novel antimicrobial drugs for combating drug-resistant infections effectively . The future directions in this field may involve the design and synthesis of new 1,2,3-triazole analogues with enhanced antimicrobial, antioxidant, and antiviral potential .

Properties

IUPAC Name |

(E)-N-[3-methyl-1-(triazol-2-yl)butan-2-yl]-3-phenylprop-2-enamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N4O/c1-13(2)15(12-20-17-10-11-18-20)19-16(21)9-8-14-6-4-3-5-7-14/h3-11,13,15H,12H2,1-2H3,(H,19,21)/b9-8+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQDORVAPPXSLKJ-CMDGGOBGSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(CN1N=CC=N1)NC(=O)C=CC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C(CN1N=CC=N1)NC(=O)/C=C/C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.36 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4-(6-Methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(p-tolyl)methanone](/img/structure/B2359651.png)

![6,7-dihydro-5H-cyclopenta[d]pyrimidine-4-carboxylic acid](/img/structure/B2359656.png)

![N-(benzo[d]thiazol-5-yl)-1-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B2359661.png)

![Pyridin-4-yl-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydro-2H-pyridin-1-yl]methanone](/img/structure/B2359664.png)

![N-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,3-thiazol-2-yl}-3-(trifluoromethyl)pyridine-2-carboxamide](/img/structure/B2359666.png)